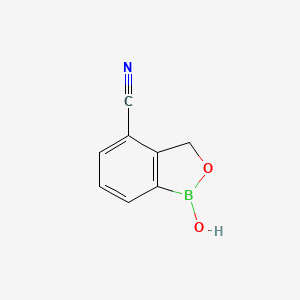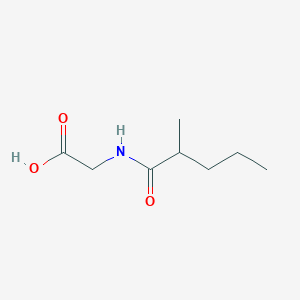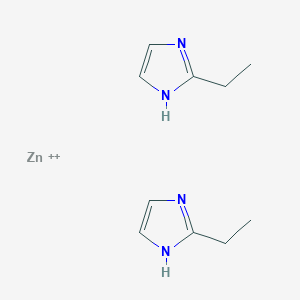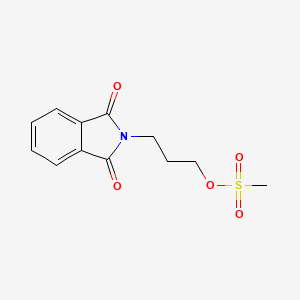
1-Hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile is a compound with the molecular formula C8H6BNO2. It belongs to the class of benzoxaboroles, which are known for their unique structural features and versatile applications in various fields, including medicinal chemistry and material science .
Méthodes De Préparation
The synthesis of 1-Hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile typically involves the reaction of appropriate boronic acids with ortho-substituted phenols. One common synthetic route includes the use of thionyl chloride (SOCl2) and methanol (MeOH) under controlled temperature conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-Hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) under mild conditions.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4).
Substitution: It can undergo nucleophilic substitution reactions, particularly at the boron atom, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce boron-containing alcohols.
Applications De Recherche Scientifique
1-Hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Industry: It is used in the synthesis of advanced materials, including polymers and catalysts.
Mécanisme D'action
The mechanism of action of 1-Hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by forming stable complexes with their active sites. This inhibition can block essential biological pathways, leading to the compound’s antifungal and antibacterial effects .
Comparaison Avec Des Composés Similaires
1-Hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carbonitrile can be compared with other benzoxaboroles, such as:
Propriétés
Formule moléculaire |
C8H6BNO2 |
|---|---|
Poids moléculaire |
158.95 g/mol |
Nom IUPAC |
1-hydroxy-3H-2,1-benzoxaborole-4-carbonitrile |
InChI |
InChI=1S/C8H6BNO2/c10-4-6-2-1-3-8-7(6)5-12-9(8)11/h1-3,11H,5H2 |
Clé InChI |
AYBDSUGNAKXHJH-UHFFFAOYSA-N |
SMILES canonique |
B1(C2=C(CO1)C(=CC=C2)C#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11759586.png)
![4-Iodo-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B11759594.png)
![Methyl 2-azabicyclo[2.1.1]hexane-3-carboxylate](/img/structure/B11759597.png)


![[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine](/img/structure/B11759609.png)
![6,7-Dihydro-5H-cyclopenta[c]pyridine-1,7-diamine dihydrochloride](/img/structure/B11759613.png)




![[2-(1-ethyl-1H-pyrazol-5-yl)pyridin-3-yl]methanol](/img/structure/B11759651.png)
![{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11759653.png)

